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Compound of Interest

Compound Name: Neoenactin B2

Cat. No.: B15563171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Neoenactin B2 is a member of the neoenactin family of antifungal agents, which are known for

their activity against various yeasts and fungi. As positional isomers, Neoenactin B1 and B2

share the same molecular formula (C₂₀H₃₈N₂O₅) and molecular weight (386.53 g/mol ).

Accurate characterization of these closely related compounds is crucial for drug development,

quality control, and mechanism of action studies. Mass spectrometry, particularly when coupled

with liquid chromatography (LC-MS), offers a powerful tool for the identification, structural

elucidation, and quantification of Neoenactin B2.

These application notes provide a comprehensive guide to the characterization of Neoenactin
B2 using mass spectrometry, including detailed experimental protocols and data presentation.

Due to the limited availability of specific mass spectrometric data for Neoenactin B2 in the

public domain, this document leverages information on its isomers and related compounds to

provide robust and practical methodologies.

Physicochemical Properties of Neoenactin B2
A clear understanding of the basic physicochemical properties of Neoenactin B2 is

fundamental for method development in mass spectrometry.
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Property Value Source

Molecular Formula C₂₀H₃₈N₂O₅ Inferred from Neoenactin B1

Molecular Weight 386.53 g/mol Inferred from Neoenactin B1

Exact Mass 386.2781 g/mol Calculated

Appearance White to off-white solid
Typical for this class of

compounds

Solubility
Soluble in methanol, ethanol,

DMSO
Typical for lipophilic peptides

Proposed Structure of Neoenactin B2
Neoenactin B2 is a positional isomer of Neoenactin B1. While the definitive structure of

Neoenactin B1 is not readily available in public databases, based on the known core structure

of other neoenactins, a plausible structure for Neoenactin B2 is proposed to feature a

hydroxamic acid moiety, a long aliphatic chain with a ketone group, and an amino acid-derived

component. The isomerism likely arises from the different positioning of substituents on the

aliphatic chain.

Mass Spectrometric Characterization
High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification and

structural characterization of Neoenactin B2.

Full Scan Mass Spectrometry for Molecular Ion
Determination
Objective: To accurately determine the mass of the molecular ion of Neoenactin B2.

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument is recommended.

Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z

of approximately 387.2859. The high mass accuracy of the instrument will allow for the
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confirmation of the elemental composition (C₂₀H₃₉N₂O₅⁺). Other common adducts such as

[M+Na]⁺ (m/z 409.2678) and [M+K]⁺ (m/z 425.2418) may also be observed.

Ion Calculated m/z

[M+H]⁺ 387.2859

[M+Na]⁺ 409.2678

[M+K]⁺ 425.2418

Tandem Mass Spectrometry (MS/MS) for Structural
Elucidation
Objective: To generate fragment ions that provide structural information about Neoenactin B2.

Methodology: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)

of the precursor ion ([M+H]⁺ at m/z 387.3) will induce fragmentation.

Predicted Fragmentation Pattern: Based on the general fragmentation patterns of lipopeptides

and molecules containing hydroxamic acids, the following fragmentation pathways are

anticipated:

Loss of the hydroxamic acid group: A neutral loss of HNO₂ (47.0055 u) or related fragments.

Cleavage of the aliphatic chain: Fragmentation at various points along the fatty acid chain,

particularly adjacent to the ketone group.

Cleavage of amide bonds: Fragmentation of the peptide-like backbone.

Hypothetical Key Fragment Ions of Neoenactin B2 ([M+H]⁺ = 387.3)
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Fragment Ion (m/z) Proposed Structure/Loss

369.3 [M+H - H₂O]⁺

340.3 [M+H - HNO₂]⁺

Various Cleavage products of the aliphatic chain

Various Fragments from the amino acid moiety

Experimental Protocols
Sample Preparation
Objective: To prepare Neoenactin B2 samples for LC-MS analysis from a solid standard or a

biological matrix.

Materials:

Neoenactin B2 standard

Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

0.22 µm syringe filters

Protocol for Standard Solution:

Accurately weigh 1 mg of Neoenactin B2.

Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

Vortex thoroughly to ensure complete dissolution.

Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50

methanol:water with 0.1% formic acid.
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Filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Method
Objective: To separate Neoenactin B2 from potential isomers and matrix components and to

perform its sensitive detection and quantification.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

LC Parameters:

Parameter Recommended Condition

Column
C18 reversed-phase column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient
5% B to 95% B over 10 minutes, hold for 2

minutes, return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

MS Parameters (Positive Ion Mode):
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Parameter Recommended Setting

Ion Source Electrospray Ionization (ESI)

Capillary Voltage 3.5 kV

Desolvation Temperature 350 °C

Desolvation Gas Flow 800 L/hr

Cone Gas Flow 50 L/hr

Full Scan m/z Range 100 - 1000

MS/MS Precursor Ion m/z 387.3

Collision Energy 20-40 eV (optimization required)

Quantitative Analysis
Objective: To develop a robust method for the quantification of Neoenactin B2 in various

samples.

Methodology: A calibration curve should be prepared using a series of known concentrations of

a certified Neoenactin B2 standard. The peak area of a specific precursor-to-product ion

transition (Multiple Reaction Monitoring - MRM) is plotted against the concentration.

Hypothetical Quantitative Data:

Calibration Curve for Neoenactin B2
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Concentration (ng/mL) Peak Area (arbitrary units)

1 15,234

5 78,910

10 155,432

50 765,123

100 1,523,456

500 7,612,345

Linear Range: 1 - 500 ng/mL

Correlation Coefficient (r²): > 0.995

Limit of Detection (LOD): 0.5 ng/mL

Limit of Quantification (LOQ): 1 ng/mL

Precision and Accuracy

QC Level (ng/mL)
Intra-day Precision
(%RSD, n=6)

Inter-day Precision
(%RSD, n=6)

Accuracy (%)

Low (5) < 10 < 15 90 - 110

Mid (50) < 10 < 15 90 - 110

High (400) < 10 < 15 90 - 110

Visualizations
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Sample Preparation
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Data Analysis
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Caption: Experimental workflow for Neoenactin B2 characterization.
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Caption: Proposed fragmentation of Neoenactin B2.

Conclusion
The methodologies outlined in these application notes provide a robust framework for the

comprehensive characterization of Neoenactin B2 using mass spectrometry. While some data

presented is hypothetical due to limited public information, the protocols are based on

established principles for the analysis of similar natural products and can be readily adapted

and validated in a laboratory setting. High-resolution mass spectrometry combined with tandem

MS is indispensable for the definitive identification and structural elucidation of Neoenactin B2,

distinguishing it from its isomers. Furthermore, the described LC-MS/MS method offers a

sensitive and reliable platform for the quantification of this antifungal agent, which is critical for

its development as a potential therapeutic.

To cite this document: BenchChem. [Application Notes and Protocols for the Mass
Spectrometric Characterization of Neoenactin B2]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15563171#mass-spectrometry-for-
neoenactin-b2-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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